molecular formula C19H19ClN2OS B6000662 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide

6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide

Cat. No.: B6000662
M. Wt: 358.9 g/mol
InChI Key: YCTLJCKOJJUKIS-UHFFFAOYSA-N
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Description

6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. This compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide in lab experiments is its diverse range of biological activities. This compound has been shown to have antitumor, antiviral, and antibacterial properties, which makes it a valuable tool for studying these areas of research. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, which makes it a valuable tool for studying these diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide. One potential area of research is the development of more potent and selective analogs of this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, this compound may have potential applications in the development of new drug delivery systems, which may improve the efficacy and safety of existing drugs.

Synthesis Methods

The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 5-ethyl-2-thiophenecarboxylic acid with phosphorus oxychloride to form 5-ethyl-2-thienyl chloride. This intermediate is then reacted with propylamine to form N-propyl-5-ethyl-2-thienylamine. The final step involves the reaction of N-propyl-5-ethyl-2-thienylamine with 6-chloro-4-quinolinecarboxylic acid to form this compound.

Scientific Research Applications

6-chloro-2-(5-ethyl-2-thienyl)-N-propyl-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-propylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-3-9-21-19(23)15-11-17(18-8-6-13(4-2)24-18)22-16-7-5-12(20)10-14(15)16/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTLJCKOJJUKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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